molecular formula C11H7F5O2 B054240 Pentafluorobenzyl methacrylate CAS No. 114859-23-3

Pentafluorobenzyl methacrylate

Cat. No.: B054240
CAS No.: 114859-23-3
M. Wt: 266.16 g/mol
InChI Key: KYOVZNUXIBOBCQ-UHFFFAOYSA-N
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Mechanism of Action

The use of 2,3,4,5,6-pentafluorobenzyl methacrylate (PFBMA) as a core-forming monomer in ethanolic reversible addition-fragmentation chain transfer dispersion polymerization formulations is presented .

Future Directions

The use of 2,3,4,5,6-pentafluorobenzyl methacrylate (PFBMA) as a core-forming monomer in ethanolic reversible addition-fragmentation chain transfer dispersion polymerization formulations is presented . This suggests potential future directions in the field of polymerization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorobenzyl methacrylate typically involves the following steps :

    Substitution Reaction: The fluorine atoms are introduced onto the benzyl group through a substitution reaction, resulting in a pentafluorobenzyl compound.

    Esterification: The pentafluorobenzyl compound is then reacted with a methacrylic acid derivative to form pentafluorobenzyl methacrylate.

    Ester Exchange Reaction: Under basic conditions, the this compound undergoes an ester exchange reaction to yield the final product.

Industrial Production Methods

Industrial production of 2,3,4,5,6-Pentafluorobenzyl methacrylate follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Properties

IUPAC Name

[difluoro-(2,3,4-trifluorophenyl)methyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5O2/c1-5(2)10(17)18-11(15,16)6-3-4-7(12)9(14)8(6)13/h3-4H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOVZNUXIBOBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(C1=C(C(=C(C=C1)F)F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594091
Record name Difluoro(2,3,4-trifluorophenyl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114859-23-3
Record name Difluoro(2,3,4-trifluorophenyl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2,3,4,5,6-pentafluorobenzyl methacrylate a unique monomer in polymer synthesis?

A1: 2,3,4,5,6-Pentafluorobenzyl methacrylate (PFBMA) stands out due to its susceptibility to highly efficient para-fluoro substitution reactions. [, , , , ] This characteristic allows for extensive post-polymerization modification, enabling researchers to fine-tune the polymer's properties and functionalities. [, , , , ]

Q2: How can the morphology of nanoparticles synthesized using PFBMA be controlled?

A2: Research demonstrates that the morphology of nanoparticles formed using PFBMA can be controlled through post-polymerization modification with thiols. [, ] Depending on the thiol used, spherical nanoparticles can maintain their shape, increase in size, transition into worm-like structures, or even disassemble into unimers. [] This morphological control stems from the changes in core solvophobicity induced by the thiol modification. []

Q3: What are the advantages of utilizing PFBMA in polymerization-induced self-assembly (PISA) processes?

A3: The use of PFBMA in PISA formulations offers several benefits. Similar to non-reactive monomers like benzyl methacrylate, PFBMA facilitates the creation of well-defined nano-objects with controllable morphologies (spheres, worms, vesicles). [] Furthermore, the reactive nature of PFBMA allows for post-synthesis modification, adding another layer of control over the nano-object properties. [] This approach enables the formation of robust nanoparticles that retain their morphology across different solvents and temperatures, particularly after core cross-linking with reagents like 1,8-octanedithiol. []

Q4: Beyond thiols, what other modifications are possible with PFBMA-based polymers?

A4: While thiols are commonly used, PFBMA's para-fluoro group can also be substituted with sodium azide. [] This substitution yields 4-azido-2,3,5,6-tetrafluorobenzyl-functional polymers, opening avenues for further modification through click chemistry approaches. [] These azide-functionalized polymers demonstrate high reactivity with various alkynes, enabling the introduction of diverse functionalities. []

Q5: Are there limitations to the post-polymerization modifications achievable with PFBMA?

A5: While PFBMA offers significant flexibility, the efficiency of azide substitution can be influenced by the polymer backbone. [] For instance, poly(2,3,4,5,6-pentafluorostyrene) exhibits slightly lower azidation efficiency (around 90%) compared to the near-quantitative substitution observed in poly(2,3,4,5,6-pentafluorobenzyl methacrylate) and related polymers. [] This highlights the need to consider the specific polymer structure when designing post-polymerization modification strategies.

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